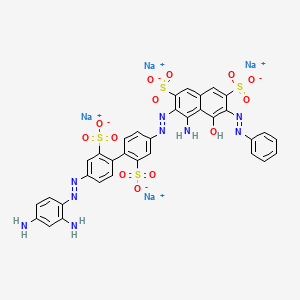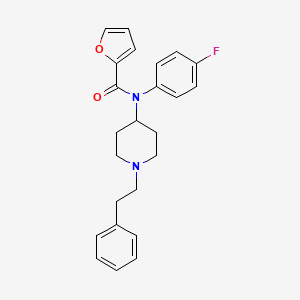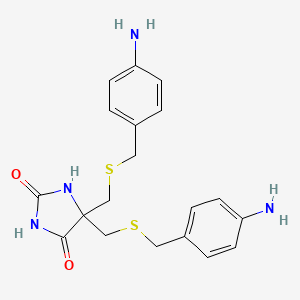
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
The synthesis of 5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imidazolidinedione core: This step involves the reaction of appropriate starting materials under controlled conditions to form the imidazolidinedione core.
Introduction of the aminophenyl groups: The aminophenyl groups are introduced through a series of substitution reactions, often involving the use of Friedel-Crafts alkylation reactions.
Formation of the thioether linkages: The thioether linkages are formed by reacting the intermediate compounds with thiol-containing reagents.
Final purification and conversion to dihydrochloride salt: The final product is purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Chemical Reactions Analysis
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride can be compared with other similar compounds, such as:
1,3-Bis(4-aminophenyl)adamantane: This compound has a similar aminophenyl structure but lacks the thioether linkages and imidazolidinedione core.
2,2-Bis(4’-aminophenyl)-5,5-bi-1H-benzimidazole: This compound contains a benzimidazole core and aminophenyl groups but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
142979-92-8 |
|---|---|
Molecular Formula |
C19H22N4O2S2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
5,5-bis[(4-aminophenyl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H22N4O2S2/c20-15-5-1-13(2-6-15)9-26-11-19(17(24)22-18(25)23-19)12-27-10-14-3-7-16(21)8-4-14/h1-8H,9-12,20-21H2,(H2,22,23,24,25) |
InChI Key |
PVYKRUCDWPLXDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



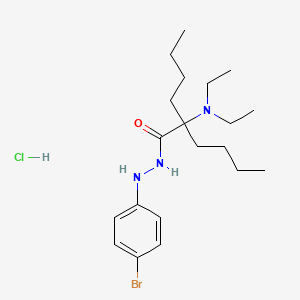
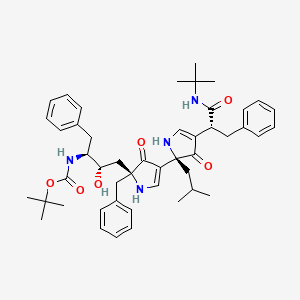
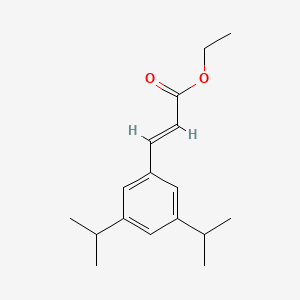


![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
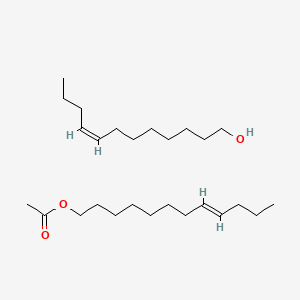
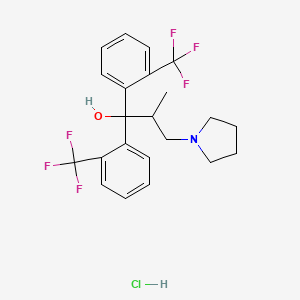

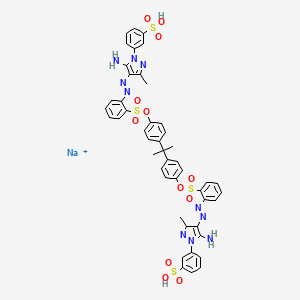
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
